DiaPep277

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

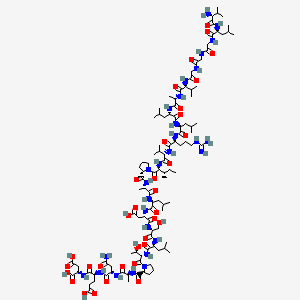

DiaPep277 is a synthetic peptide derived from the human heat shock protein 60. It is composed of 24 amino acids and has been investigated for its potential therapeutic effects in autoimmune diseases, particularly type 1 diabetes mellitus. The compound aims to modulate the immune response to prevent the destruction of insulin-producing beta cells in the pancreas.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DiaPep277 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, with each step involving coupling, washing, and deprotection.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS. The process is automated to ensure high efficiency and reproducibility. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: DiaPep277 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Purification: High-performance liquid chromatography (HPLC)

Major Products: The primary product of these reactions is the this compound peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids.

Aplicaciones Científicas De Investigación

DiaPep277 has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigated for its role in modulating immune responses and its potential to induce regulatory T-cells.

Medicine: Explored as a therapeutic agent for type 1 diabetes mellitus, aiming to preserve beta-cell function and prevent disease progression.

Industry: Utilized in the development of peptide-based therapeutics and as a reference compound in peptide synthesis research.

Mecanismo De Acción

DiaPep277 exerts its effects by modulating the immune system. It induces the production of anti-inflammatory T-cells and blocks the destruction of beta cells, thereby preserving insulin secretion. The peptide interacts with Toll-like receptor 2 on regulatory T-cells, leading to their activation and subsequent immune modulation .

Comparación Con Compuestos Similares

GAD65: Another peptide investigated for its potential to modulate immune responses in type 1 diabetes.

Proinsulin: A precursor to insulin, studied for its immunomodulatory effects in autoimmune diabetes.

Heat Shock Protein 60 (Hsp60): The parent protein from which DiaPep277 is derived, known for its role in stress responses and immune modulation.

Uniqueness of this compound: this compound is unique due to its specific sequence derived from heat shock protein 60, which has been shown to have immunomodulatory properties. Unlike other peptides, this compound specifically targets regulatory T-cells and has demonstrated efficacy in preserving beta-cell function in clinical trials .

Propiedades

Número CAS |

179822-83-4 |

|---|---|

Fórmula molecular |

C106H180N28O34 |

Peso molecular |

2390.7 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C106H180N28O34/c1-23-55(18)83(131-102(164)82(54(16)17)130-90(152)60(27-24-32-111-106(109)110)118-91(153)65(38-50(8)9)123-92(154)63(36-48(4)5)121-87(149)58(21)117-101(163)81(53(14)15)129-76(140)45-113-74(138)43-112-75(139)44-114-88(150)62(35-47(2)3)126-100(162)80(108)52(12)13)103(165)133-33-25-28-71(133)98(160)115-56(19)85(147)120-64(37-49(6)7)93(155)125-68(41-78(143)144)95(157)128-70(46-135)97(159)124-66(39-51(10)11)96(158)132-84(59(22)136)104(166)134-34-26-29-72(134)99(161)116-57(20)86(148)122-67(40-73(107)137)94(156)119-61(30-31-77(141)142)89(151)127-69(105(167)168)42-79(145)146/h47-72,80-84,135-136H,23-46,108H2,1-22H3,(H2,107,137)(H,112,139)(H,113,138)(H,114,150)(H,115,160)(H,116,161)(H,117,163)(H,118,153)(H,119,156)(H,120,147)(H,121,149)(H,122,148)(H,123,154)(H,124,159)(H,125,155)(H,126,162)(H,127,151)(H,128,157)(H,129,140)(H,130,152)(H,131,164)(H,132,158)(H,141,142)(H,143,144)(H,145,146)(H,167,168)(H4,109,110,111)/t55-,56-,57-,58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-,82-,83-,84-/m0/s1 |

Clave InChI |

VGGRNGOEDNBLPH-YJHCMWSWSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |

SMILES canónico |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |

Secuencia |

VLGGGVALLRVIPALDSLTPANED |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)

![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)

![2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3062093.png)

![Acetamide, N-[4-(dimethylamino)-2-butyn-1-yl]-N-methyl-](/img/structure/B3062155.png)